REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#N)=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.[OH-:16].[K+].[OH2:18]>C(O)CO>[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:15]=[CH:14][C:11]([C:12]([OH:18])=[O:16])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1 |f:1.2|
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
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CC1CCN(CC1)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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0.7 g
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Type
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reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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8 mL
|
Type
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solvent
|
Smiles
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C(CO)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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FILTRATION
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Details
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The precipitated product was filtered off with suction
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Type
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DISSOLUTION
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Details
|
dissolved in dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
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concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized from diethyl ether
|
Type
|
CUSTOM
|
Details
|
This resulted in the product with the molecular weight of 219.29 (C13H17NO2)
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Name
|
|
Type
|
|
Smiles
|
CC1CCN(CC1)C1=CC=C(C(=O)O)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |